![molecular formula C19H24ClN3O4S B2686220 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329837-55-9](/img/structure/B2686220.png)
2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom donates its pair of non-bonded electrons to the aromatic ring, contributing to its aromaticity .Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry .Physical And Chemical Properties Analysis
Pyridine and its derivatives are often polar due to the electronegative nitrogen atom in the ring. They can form hydrogen bonds and are usually soluble in water .Scientific Research Applications
Antibacterial Activity
The synthesis and characterization of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have been investigated . These compounds were tested for their antibacterial activity against three bacterial strains: Bacillus subtilis (BS), Staphylococcus aureus (SA), and Escherichia coli (EC). The synthesized compounds demonstrated the ability to inhibit the growth of SA and EC, but none were effective against BS. The correlation between their electronic structure (valence molecular orbitals) and bioactivity was also explored.
Anti-Inflammatory Potential
While not directly studied for anti-inflammatory effects, related molecules in the thienopyridine family have shown promise in this area . Given the structural similarity, it’s worth investigating whether 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibits anti-inflammatory properties.
Potential Anti-Cancer Activity
Thienopyridines have been evaluated for their anticancer potential . Although specific data on this compound are lacking, its structural features suggest that it might be worth exploring its effects on cancer cells.
Antithrombotic Properties
Certain thienopyridines exhibit antithrombotic activity . Investigating whether 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride affects platelet aggregation or thrombus formation could be valuable.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S.ClH/c1-4-22-8-7-12-15(10-22)27-19(16(12)17(20)23)21-18(24)11-5-6-13(25-2)14(9-11)26-3;/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,23)(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCPOKWDAWRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)
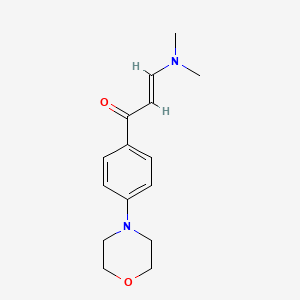
![Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2686142.png)
![8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686143.png)
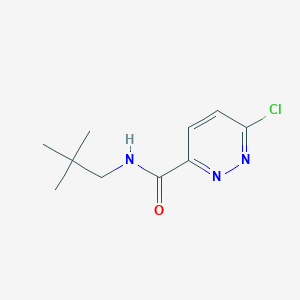
![N-[(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2686148.png)
![N-[3-(9-Azabicyclo[3.3.1]nonan-9-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2686149.png)
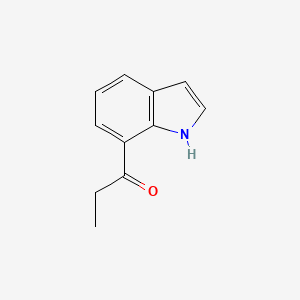
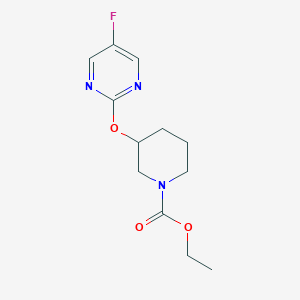
![2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene](/img/structure/B2686152.png)
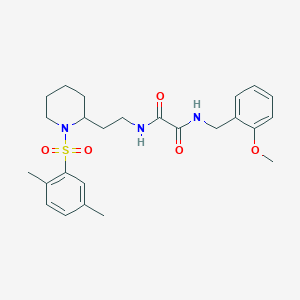
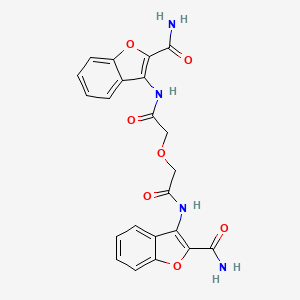
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2686158.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2686159.png)